molecular formula C14H18Cl2N2O B13741640 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride CAS No. 14716-73-5

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride

Cat. No.: B13741640
CAS No.: 14716-73-5
M. Wt: 301.2 g/mol
InChI Key: VYBFHFFWHMWJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a diethylaminomethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, and hydroxylamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound, such as p-chlorobenzaldehyde.

    Attachment of the Diethylaminomethyl Group: The diethylaminomethyl group can be attached through a Mannich reaction, involving formaldehyde, diethylamine, and the intermediate compound containing the isoxazole ring and chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom in the chlorophenyl group.

Scientific Research Applications

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chlorophenyl)-5-(methylaminomethyl)isoxazole hydrochloride
  • 3-(p-Chlorophenyl)-5-(dimethylaminomethyl)isoxazole hydrochloride
  • 3-(p-Chlorophenyl)-5-(ethylaminomethyl)isoxazole hydrochloride

Uniqueness

3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

14716-73-5

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl-diethylazanium;chloride

InChI

InChI=1S/C14H17ClN2O.ClH/c1-3-17(4-2)10-13-9-14(16-18-13)11-5-7-12(15)8-6-11;/h5-9H,3-4,10H2,1-2H3;1H

InChI Key

VYBFHFFWHMWJKC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.